molecular formula C18H14 B8801595 Di-p-tolylbutadiyne CAS No. 22666-07-5

Di-p-tolylbutadiyne

Cat. No. B8801595
Key on ui cas rn: 22666-07-5
M. Wt: 230.3 g/mol
InChI Key: RJKUSAYHEBGVLF-UHFFFAOYSA-N
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Patent
US06350875B1

Procedure details

In a 100 mL round bottom flask equipped with a gas inlet tube, was placed a Teflon covered magnetic stirring bar, p-tolylacetylene (5.0 g, 43 mmol), methanol 5 mL, pyridine 1.25 mL, and CuCl (0.2 g, 2 mmol). The reaction mixture was vigorously stirred while air was bubbled through it (A. Vogel, Vogel's Textbook of Practical Organic Chemistry, 4th Ed. Longman, London, England, 1978, p 351) Concentrated HCl (2 mL) and saturated sodium chloride (10 mL) was added. The precipitate was isolated by filtration. It was washed with water, dried, and recrystallized from toluene to give 3.45 g, 69% yield, mp 181-183° C. (Lit, 183° C. (Kunckell, Chem. Zentralblatt, 1913, I,1768)). 1H NMR δ: 7.40(d, 4H, J=8.25 Hz), 7.12(d, 4K J=8.25 Hz), 2.35(s, 6H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
1.25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[CH:8])=[CH:3][CH:2]=1.CO>Cl[Cu].N1C=CC=CC=1>[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[C:8][C:8]#[C:7][C:4]2[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
CuCl
Quantity
0.2 g
Type
catalyst
Smiles
Cl[Cu]
Step Four
Name
Quantity
1.25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred while air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL round bottom flask equipped with a gas inlet tube
CUSTOM
Type
CUSTOM
Details
was bubbled through it (A
ADDITION
Type
ADDITION
Details
Longman, London, England, 1978, p 351) Concentrated HCl (2 mL) and saturated sodium chloride (10 mL) was added
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
It was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to give 3.45 g, 69% yield, mp 181-183° C. (Lit, 183° C. (Kunckell, Chem. Zentralblatt, 1913, I,1768))

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C#CC#CC1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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